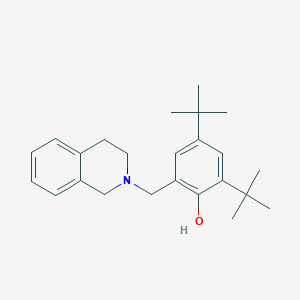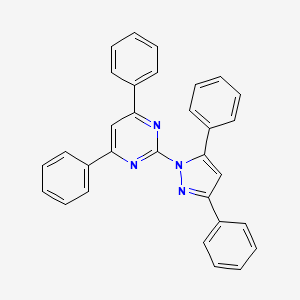
2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol, also known as BHT-quinoline, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of butylated hydroxytoluene (BHT), which is commonly used as a food preservative due to its antioxidant properties. BHT-quinoline has been found to possess similar antioxidant properties and has been studied for its potential use in various applications such as medicinal chemistry, polymer chemistry, and material science.
作用機序
The mechanism of action of 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole involves its antioxidant properties. 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole acts as a free radical scavenger, which means it can help neutralize free radicals in the body. Free radicals are highly reactive molecules that can cause damage to cells and DNA. By neutralizing free radicals, 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole has been found to possess several biochemical and physiological effects. In vitro studies have shown that 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole can inhibit lipid peroxidation, which is a process that can lead to cell damage and death. 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the body. In vivo studies have shown that 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole can help protect against oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole in lab experiments is its potent antioxidant properties. 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole can help protect cells from oxidative damage, which can be beneficial in various experimental settings. However, one of the limitations of using 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole is its potential toxicity. 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole has been found to be toxic at high concentrations, which can limit its use in some experimental settings.
将来の方向性
There are several future directions for the study of 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole. One potential direction is the development of 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole-based materials for use in various applications such as catalysis and energy storage. 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential applications of 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole in these areas. Additionally, more studies are needed to fully understand the toxicity and safety of 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole in various experimental settings.
合成法
The synthesis of 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole involves the reaction of BHT with isoquinoline in the presence of a catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, which involves the addition of the isoquinoline to the BHT molecule. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
科学的研究の応用
2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole has been studied for its potential use as an antioxidant and anti-inflammatory agent. It has been found to possess potent antioxidant properties, which can help protect cells from oxidative damage. 2,4-di-tert-butyl-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenole has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the body.
特性
IUPAC Name |
2,4-ditert-butyl-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-23(2,3)20-13-19(22(26)21(14-20)24(4,5)6)16-25-12-11-17-9-7-8-10-18(17)15-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTZXPGBQFHLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049988.png)
![4-[(benzylthio)methyl]-N-1-naphthylbenzamide](/img/structure/B5049996.png)
![4-(2-chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5050003.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5050017.png)
![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![3-[(4-chlorophenyl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5050033.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5050038.png)
![4-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5050044.png)
![2-{4-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5050059.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)
![propyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5050081.png)
![3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide](/img/structure/B5050084.png)

![4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)